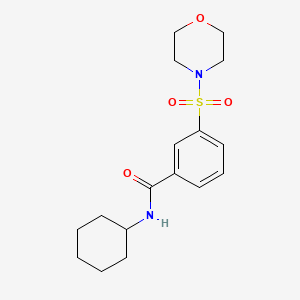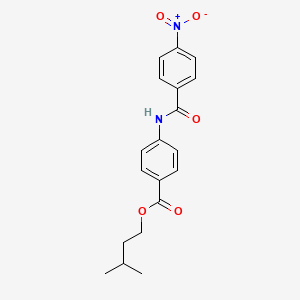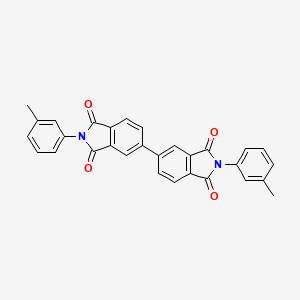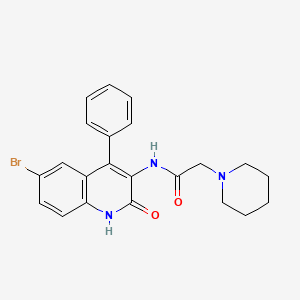
N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)acetamide
Overview
Description
N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides. This compound features a benzoyl group, a bromophenyl group, and a piperidinyl acetamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:
Formation of the Benzoyl Bromophenyl Intermediate: The starting material, 2-bromo-4-nitrobenzene, undergoes a Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 2-benzoyl-4-bromonitrobenzene.
Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as iron powder in acidic conditions, yielding 2-benzoyl-4-bromoaniline.
Acylation with Piperidinyl Acetyl Chloride: The final step involves the acylation of the amine with piperidinyl acetyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the benzoyl group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or a transition metal catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoylphenyl)-2-(piperidin-1-yl)acetamide: Lacks the bromine atom, which might affect its reactivity and biological activity.
N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)acetamide: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.
N-(2-benzoyl-4-methylphenyl)-2-(piperidin-1-yl)acetamide: Features a methyl group, which could influence its steric and electronic characteristics.
Uniqueness
N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)acetamide is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and potential biological activities. The bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets.
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c21-16-9-10-18(22-19(24)14-23-11-5-2-6-12-23)17(13-16)20(25)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUDHOFXLKBPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-METHYL-2-OXO-2H-CHROMEN-6-YL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE](/img/structure/B3573231.png)
![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-1-naphthylacetamide](/img/structure/B3573234.png)



![3-[[5-[(4-Bromophenyl)sulfamoyl]-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B3573253.png)

![4-bromo-3-{[(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B3573257.png)


![ethyl 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate](/img/structure/B3573291.png)
![2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile](/img/structure/B3573295.png)


